molecular formula C9H9BrClNO2 B15064242 Ethyl 4-bromo-5-chloropyridine-2-acetate

Ethyl 4-bromo-5-chloropyridine-2-acetate

Cat. No.: B15064242
M. Wt: 278.53 g/mol
InChI Key: PGAQOWVPCHJFOS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-chloropyridine-2-acetate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-5-chloropyridine-2-acetate can be synthesized through several methods. One common approach involves the bromination and chlorination of pyridine derivatives, followed by esterification. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced technologies and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-chloropyridine-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Ethyl 4-bromo-5-chloropyridine-2-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-chloropyridine-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-5-fluoropyridine-2-acetate
  • Ethyl 4-chloro-5-bromopyridine-2-acetate
  • Ethyl 4-iodo-5-chloropyridine-2-acetate

Uniqueness

Ethyl 4-bromo-5-chloropyridine-2-acetate is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-(4-bromo-5-chloropyridin-2-yl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)4-6-3-7(10)8(11)5-12-6/h3,5H,2,4H2,1H3

InChI Key

PGAQOWVPCHJFOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)Cl)Br

Origin of Product

United States

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